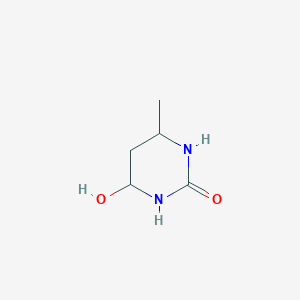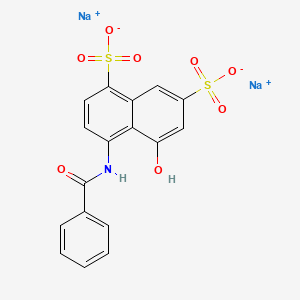
lithium;1,2,3,4,5-pentachlorobenzene-6-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;1,2,3,4,5-pentachlorobenzene-6-ide is a chemical compound that consists of a benzene ring substituted with five chlorine atoms and a lithium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,2,3,4,5-pentachlorobenzene-6-ide typically involves the reaction of 1,2,3,4,5-pentachlorobenzene with a lithium reagent. One common method is to react 1,2,3,4,5-pentachlorobenzene with lithium metal in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Lithium;1,2,3,4,5-pentachlorobenzene-6-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or alkoxides can be used to replace the chlorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction could produce less chlorinated benzene derivatives. Substitution reactions can result in a variety of functionalized benzene compounds.
科学的研究の応用
Lithium;1,2,3,4,5-pentachlorobenzene-6-ide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound can be used in studies related to the effects of chlorinated aromatic compounds on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which lithium;1,2,3,4,5-pentachlorobenzene-6-ide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pentachlorobenzene: A closely related compound with similar chemical properties but without the lithium ion.
Hexachlorobenzene: Another chlorinated benzene derivative with six chlorine atoms.
Tetrachlorobenzene: A compound with four chlorine atoms on the benzene ring.
Uniqueness
Lithium;1,2,3,4,5-pentachlorobenzene-6-ide is unique due to the presence of the lithium ion, which imparts distinct chemical reactivity and potential applications compared to other chlorinated benzene derivatives. The lithium ion can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific research and industrial purposes.
特性
CAS番号 |
6782-80-5 |
|---|---|
分子式 |
C6Cl5Li |
分子量 |
256.3 g/mol |
IUPAC名 |
lithium;1,2,3,4,5-pentachlorobenzene-6-ide |
InChI |
InChI=1S/C6Cl5.Li/c7-2-1-3(8)5(10)6(11)4(2)9;/q-1;+1 |
InChIキー |
STFJPNWSAHTQCV-UHFFFAOYSA-N |
正規SMILES |
[Li+].[C-]1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


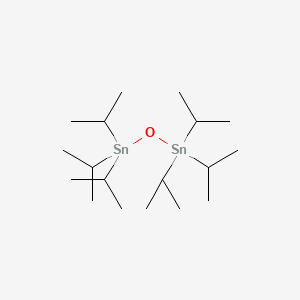

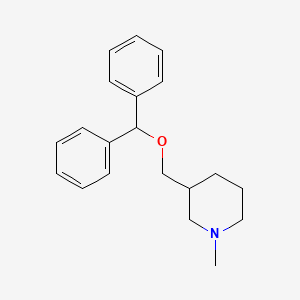
phosphanium chloride](/img/structure/B14716299.png)

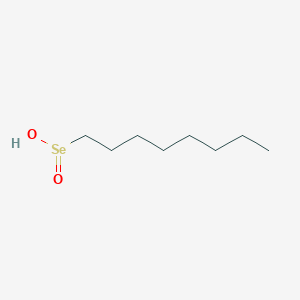

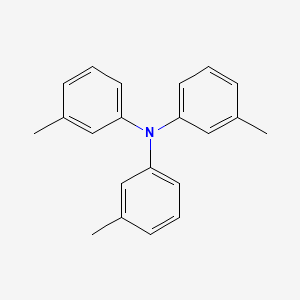
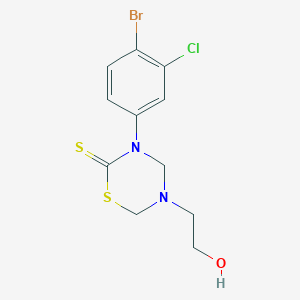

![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)

